6-Methoxy-3-methylisoxazolo[4,5-c]pyridine
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Overview
Description
6-Methoxy-3-methylisoxazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the class of isoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3-methylisoxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-methyl-5-aminoisoxazole with suitable reagents to form the desired isoxazolo[4,5-c]pyridine ring system . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and ultrasonication have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-methylisoxazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with various biological activities.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of materials with specific properties for industrial applications
Mechanism of Action
The mechanism of action of 6-Methoxy-3-methylisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes or activate specific receptors, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methylisoxazole: A simpler analog with similar structural features.
5-Methoxy-1H-pyrazolo[3,4-c]pyridine: Another heterocyclic compound with comparable biological activities
Uniqueness
6-Methoxy-3-methylisoxazolo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
6-Methoxy-3-methylisoxazolo[4,5-c]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an isoxazole ring fused with a pyridine moiety. Its molecular formula is C8H8N2O, with a molecular weight of approximately 164.16 g/mol. The presence of the methoxy group at the 6-position and a methyl group at the 3-position contributes to its unique chemical reactivity and biological profile.
While specific mechanisms for this compound remain under investigation, related compounds have demonstrated various biological activities that may provide insights into its functionality:
- Enzyme Inhibition : Similar isoxazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .
- Receptor Modulation : Some derivatives act as positive allosteric modulators for GABA_A receptors, influencing neurotransmission and potentially offering anxiolytic effects.
Biological Activities
Research indicates several promising biological activities associated with this compound:
- Anti-inflammatory Effects : Compounds in the isoxazole class have exhibited significant anti-inflammatory activity through selective inhibition of COX-2 enzymes, making them candidates for treating inflammatory diseases.
- Analgesic Properties : Case studies suggest that derivatives of this compound may possess analgesic properties, providing relief from pain without the side effects commonly associated with traditional analgesics.
- Neuroprotective Potential : Preliminary studies indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of isoxazole derivatives, including those structurally related to this compound. The results demonstrated that certain derivatives showed selective inhibition of COX-2 with IC50 values in the low micromolar range, suggesting their potential as therapeutic agents for inflammatory conditions .
Case Study 2: Analgesic Properties
In animal models, compounds similar to this compound were tested for analgesic activity. Results indicated that at lower doses, these compounds effectively reduced pain responses without significant side effects typically associated with opioid analgesics. This positions them as promising alternatives in pain management strategies.
Comparative Analysis
To better understand the biological activity of this compound relative to other compounds, a comparison table is provided below:
Compound Name | Structure Features | Biological Activity | Notes |
---|---|---|---|
This compound | Isoxazole-pyridine fusion | Anti-inflammatory, Analgesic | Potential neuroprotective effects |
3-Methylisoxazolo[5,4-b]pyridine | Lacks methoxy group | Moderate analgesic | Simpler structure may lead to different effects |
6-(2-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine | Additional methoxyphenyl group | Enhanced anti-inflammatory | Structural modifications improve activity |
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
6-methoxy-3-methyl-[1,2]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C8H8N2O2/c1-5-6-4-9-8(11-2)3-7(6)12-10-5/h3-4H,1-2H3 |
InChI Key |
HVNRPCBAUDOSEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=CC(=NC=C12)OC |
Origin of Product |
United States |
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